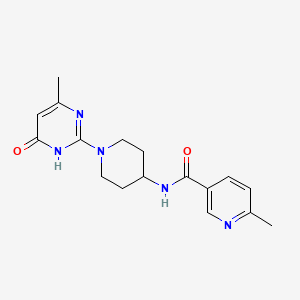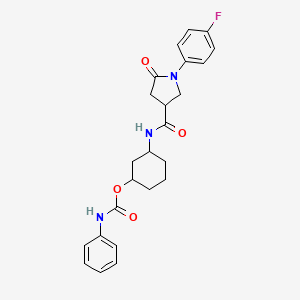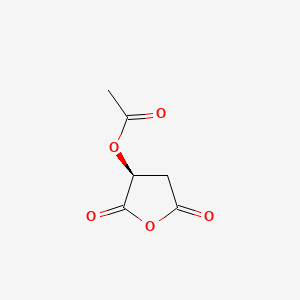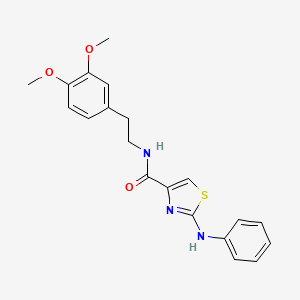amine CAS No. 1251238-49-9](/img/structure/B2650837.png)
[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1H-imidazol-1-yl)ethylamine” is a chemical compound with the IUPAC name 2-(1H-imidazol-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine hydrochloride . It has a molecular weight of 243.76 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3S.ClH/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13;/h1,3,5-6,8-9,11H,2,4,7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 243.76 . The compound is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Biological Activity
The compound 2-(1H-imidazol-1-yl)ethylamine, along with its derivatives, shows significant promise in the field of medicinal chemistry due to its potential biological activities. One study focused on the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, suggesting potential therapeutic applications in gastroprotective treatments (Starrett et al., 1989).
Anticancer Activity
Another noteworthy application is in the development of novel anticancer agents. A specific study synthesized 2-amino-1-thiazolyl imidazoles, demonstrating cytotoxicity against human cancer cells. These compounds, including 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, inhibited tubulin polymerization, interacted with the colchicine-binding sites of tubulins, and caused cell cycle arrest at the G2/M phase in human gastric cancer cells. This suggests the potential of such compounds as novel microtubule-destabilizing agents with oral activity against cancer (Li et al., 2012).
Corrosion Inhibition
Further, the compound and its derivatives have been evaluated for their potential as corrosion inhibitors. An experimental study assessed the efficiency of imidazoline and its derivatives in preventing carbon steel corrosion in acid media. The results suggested that imidazoline shows good corrosion inhibition at various concentrations, highlighting the importance of the nitrogen atoms and plane geometry of the heterocyclic ring for effective coordination with the metal surface (Cruz et al., 2004).
Synthetic Chemistry
In synthetic chemistry, the stability and reactivity of pyridine- and phosphine-functionalized N-heterocyclic carbenes have been studied. These compounds, which can be synthesized from 2-(1H-imidazol-1-yl)ethylamine derivatives, adopt conformations conducive to various chemical transformations, contributing to advancements in the field of organometallic chemistry and catalysis (Danopoulos et al., 2002).
The versatility of 2-(1H-imidazol-1-yl)ethylamine in facilitating diverse biological and chemical research applications underscores its potential in contributing to novel therapeutic agents and synthetic methodologies. Its role in synthesizing compounds with significant anticancer, antiulcer, and corrosion inhibition activities, alongside its utility in synthetic chemistry, highlights the broad applicability of this chemical scaffold in advancing scientific research.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-imidazol-1-yl-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13/h1,3,5-6,8-9,11H,2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNGAYDHMHWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)

![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2650761.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)
![3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide](/img/structure/B2650764.png)

![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)
![2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2650769.png)
![N-[4-(Aminomethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2650770.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2650774.png)
![1-[3-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2650775.png)